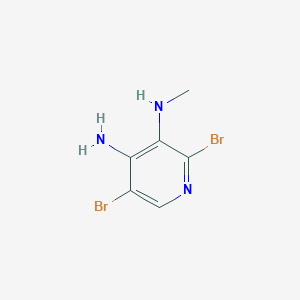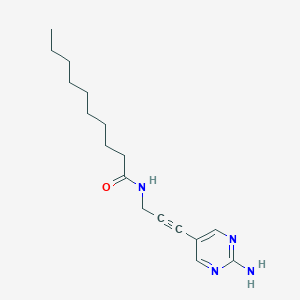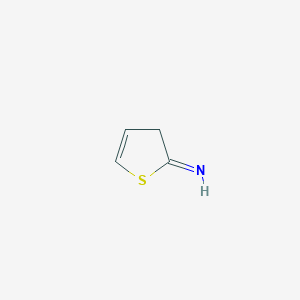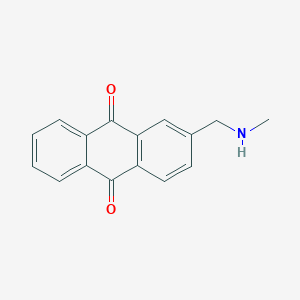
2,5-Dibromo-N3-methylpyridine-3,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dibromo-N3-methylpyridine-3,4-diamine is a chemical compound with the molecular formula C5H5Br2N3. It is a derivative of pyridine, characterized by the presence of two bromine atoms at positions 2 and 5, and an amino group at positions 3 and 4.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromo-N3-methylpyridine-3,4-diamine typically involves the bromination of pyridine derivatives. One common method is the bromination of 3,4-diaminopyridine using bromine or a bromine source under controlled conditions. The reaction is usually carried out in a solvent such as methanol, and the temperature is maintained at around 217-218°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is conducted under inert gas (nitrogen or argon) to prevent unwanted side reactions .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dibromo-N3-methylpyridine-3,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amino groups can undergo oxidation to form nitro groups or reduction to form amines.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in a polar solvent.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed
Major Products Formed
Substitution: Products include derivatives with various functional groups replacing the bromine atoms.
Oxidation: Products include nitro derivatives.
Applications De Recherche Scientifique
2,5-Dibromo-N3-methylpyridine-3,4-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2,5-Dibromo-N3-methylpyridine-3,4-diamine involves its interaction with specific molecular targets. The bromine atoms and amino groups allow it to form strong interactions with various biomolecules, potentially affecting biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-Dibromo-3-methylpyridine
- 3,5-Dibromo-4-methylpyridine
- 2,5-Dibromo-3,4-diaminopyridine
Uniqueness
2,5-Dibromo-N3-methylpyridine-3,4-diamine is unique due to the specific positioning of its bromine atoms and amino groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted applications in research and industry .
Propriétés
Formule moléculaire |
C6H7Br2N3 |
|---|---|
Poids moléculaire |
280.95 g/mol |
Nom IUPAC |
2,5-dibromo-3-N-methylpyridine-3,4-diamine |
InChI |
InChI=1S/C6H7Br2N3/c1-10-5-4(9)3(7)2-11-6(5)8/h2,10H,1H3,(H2,9,11) |
Clé InChI |
HQNCBEBTRRHTKI-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(C(=CN=C1Br)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propan-2-ol](/img/structure/B12961212.png)
![10H-benzo[b]pyrido[3,4-e][1,4]oxazine](/img/structure/B12961224.png)







